molecular formula C18H29NO6 B3165999 10-(tert-Butoxy)-10-oxodecanoic NHS ester CAS No. 905735-81-1

10-(tert-Butoxy)-10-oxodecanoic NHS ester

Cat. No.: B3165999
CAS No.: 905735-81-1
M. Wt: 355.4 g/mol
InChI Key: XEERYYHKUOCIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(tert-Butoxy)-10-oxodecanoic NHS ester: is a chemical compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxy group and an N-hydroxysuccinimide (NHS) ester functionality. This compound is often used in organic synthesis and bioconjugation reactions due to its reactivity and stability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(tert-Butoxy)-10-oxodecanoic NHS ester typically involves the esterification of 10-(tert-Butoxy)-10-oxodecanoic acid with N-hydroxysuccinimide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under inert atmosphere to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The tert-butoxy group can undergo oxidation reactions, although it is relatively stable under mild conditions.

    Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The NHS ester group is highly reactive towards nucleophiles, making it suitable for substitution reactions with amines to form amide bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Amines are the primary nucleophiles used in substitution reactions with the NHS ester group, often carried out in solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the tert-butoxy group.

    Reduction: The corresponding alcohol from the ester reduction.

    Substitution: Amide products formed from the reaction with amines.

Scientific Research Applications

Chemistry: 10-(tert-Butoxy)-10-oxodecanoic NHS ester is widely used in organic synthesis for the preparation of amide bonds. It serves as a key intermediate in the synthesis of various complex molecules.

Biology: In biological research, this compound is used for the modification of biomolecules. The NHS ester group reacts with primary amines on proteins or peptides, enabling the conjugation of fluorescent dyes, biotin, or other tags for detection and analysis.

Medicine: The compound is utilized in the development of drug delivery systems. By conjugating therapeutic agents to biomolecules, it enhances the targeting and efficacy of drugs.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.

Comparison with Similar Compounds

    10-(tert-Butoxy)-10-oxodecanoic acid: This compound is the precursor to the NHS ester and lacks the NHS ester functionality.

    N-hydroxysuccinimide esters of other carboxylic acids: These compounds share the NHS ester group but differ in the carboxylic acid moiety.

Uniqueness: 10-(tert-Butoxy)-10-oxodecanoic NHS ester is unique due to the presence of both the tert-butoxy group and the NHS ester functionality. This combination imparts specific reactivity and stability, making it particularly useful in bioconjugation and organic synthesis applications.

Properties

IUPAC Name

1-O-tert-butyl 10-O-(2,5-dioxopyrrolidin-1-yl) decanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO6/c1-18(2,3)24-16(22)10-8-6-4-5-7-9-11-17(23)25-19-14(20)12-13-15(19)21/h4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEERYYHKUOCIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171945
Record name 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905735-81-1
Record name 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905735-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(tert-Butoxy)-10-oxodecanoic NHS ester
Reactant of Route 2
Reactant of Route 2
10-(tert-Butoxy)-10-oxodecanoic NHS ester
Reactant of Route 3
Reactant of Route 3
10-(tert-Butoxy)-10-oxodecanoic NHS ester
Reactant of Route 4
Reactant of Route 4
10-(tert-Butoxy)-10-oxodecanoic NHS ester
Reactant of Route 5
Reactant of Route 5
10-(tert-Butoxy)-10-oxodecanoic NHS ester
Reactant of Route 6
Reactant of Route 6
10-(tert-Butoxy)-10-oxodecanoic NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.